![molecular formula C17H13BrN2O2 B370871 7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one](/img/structure/B370871.png)
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylazo group attached to a cyclohepta[b]furan ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
One common synthetic route involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Análisis De Reacciones Químicas
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents .
Mecanismo De Acción
The mechanism of action of 7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one involves its interaction with specific molecular targets and pathways within cells. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one can be compared with other similar compounds, such as 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one and benzofuran derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of bromine, methyl, and phenylazo groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H13BrN2O2 |
|---|---|
Peso molecular |
357.2g/mol |
Nombre IUPAC |
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]cyclohepta[b]furan-8-one |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-3-5-12(6-4-10)19-20-13-7-14-11(2)9-22-17(14)16(21)15(18)8-13/h3-9H,1-2H3 |
Clave InChI |
PONADFKLSPVRPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC3=C(C(=O)C(=C2)Br)OC=C3C |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC3=C(C(=O)C(=C2)Br)OC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


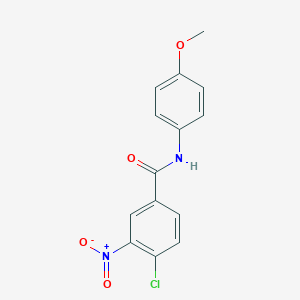
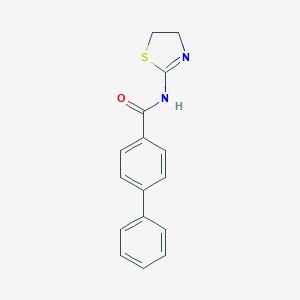
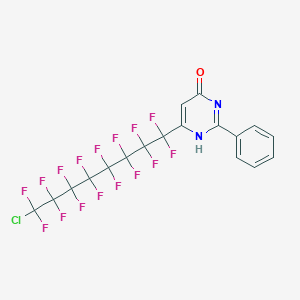

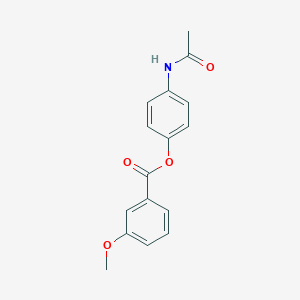
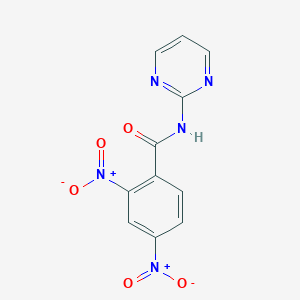
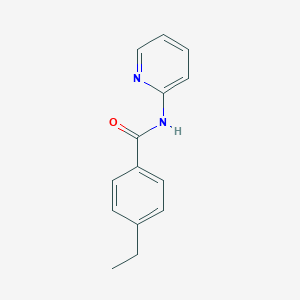

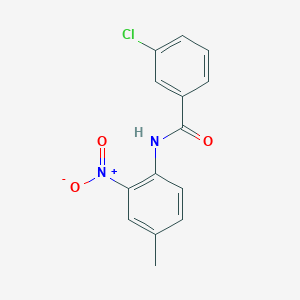

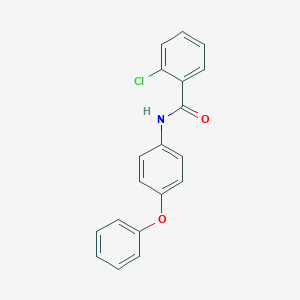

![2-(4-chlorophenoxy)-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370809.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B370811.png)
